[1-(1,2,4-Triazol-1-yl)cyclopropyl]methanamine;hydrochloride
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Overview
Description
(1-(1H-1,2,4-Triazol-1-YL)cyclopropyl)methanamine hydrochloride is a chemical compound that features a triazole ring attached to a cyclopropyl group, which is further connected to a methanamine group
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole ring structure have been reported to interact with various biological targets, including enzymes like aromatase . These targets play crucial roles in various biochemical pathways, contributing to the compound’s pharmacological effects.
Mode of Action
1,2,4-triazole derivatives have been reported to exhibit promising cytotoxic activity against certain cancer cell lines . This suggests that these compounds may interact with their targets, leading to changes that inhibit the growth and proliferation of cancer cells.
Biochemical Pathways
1,2,4-triazole derivatives have been associated with anticancer activity, suggesting that they may affect pathways related to cell growth and proliferation .
Result of Action
Given the reported cytotoxic activity of 1,2,4-triazole derivatives against certain cancer cell lines , it can be inferred that these compounds may induce cell death or inhibit cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1H-1,2,4-Triazol-1-YL)cyclopropyl)methanamine hydrochloride typically involves the nucleophilic substitution of a cyclopropyl halide with a triazole derivative. One common method involves reacting 2-chloro-1-(1-chlorocyclopropyl)ethanone with 1,2,4-triazole under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a catalyst like PEG-1000 at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(1-(1H-1,2,4-Triazol-1-YL)cyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(1-(1H-1,2,4-Triazol-1-YL)cyclopropyl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antifungal activities.
Materials Science: The compound can be utilized in the development of new materials with unique properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(1-(1H-1,2,3-Triazol-1-YL)cyclopropyl)methanamine: This compound has a similar structure but differs in the position of the nitrogen atoms in the triazole ring.
1-(1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride: Another similar compound with a different substitution pattern on the triazole ring.
Uniqueness
(1-(1H-1,2,4-Triazol-1-YL)cyclopropyl)methanamine hydrochloride is unique due to its specific triazole substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[1-(1,2,4-triazol-1-yl)cyclopropyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c7-3-6(1-2-6)10-5-8-4-9-10;/h4-5H,1-3,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYSODMEGZJTEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)N2C=NC=N2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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